Product packaging for 1h-Indol-6-amine,4-(ethylsulfonyl)-(Cat. No.:)

1h-Indol-6-amine,4-(ethylsulfonyl)-

Cat. No.: B12109429
M. Wt: 224.28 g/mol
InChI Key: UYCSGXKBNZAILW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indol-6-amine,4-(ethylsulfonyl)- is a synthetic indole derivative offered for research purposes. The indole scaffold is a privileged structure in medicinal chemistry, renowned for its widespread presence in biologically active molecules and its versatility in drug discovery . The core structure, 1H-Indol-6-amine (also known as 6-aminoindole), is characterized by a melting point of 75-79 °C, a molecular formula of C8H8N2, and a molecular weight of 132.16 g/mol . The specific modification with an ethylsulfonyl group at the 4-position is designed to modulate the compound's electronic properties, solubility, and its ability to interact with biological targets, potentially leading to enhanced or novel pharmacological activities. Indole derivatives have demonstrated significant and multifaceted therapeutic potential across various domains. They are extensively investigated for their anticancer properties, where they can act as inhibitors of critical processes like tubulin polymerization, a key target in disrupting cell division in cancerous cells . Furthermore, the indole core is a fundamental building block in molecules with antimicrobial activity, including against drug-resistant strains, as well as in agents with anti-inflammatory and neuroprotective effects . This broad applicability makes novel indole derivatives like 1H-Indol-6-amine,4-(ethylsulfonyl)- valuable scaffolds for developing new therapeutic candidates in oncology, infectious diseases, and central nervous system disorders. Researchers can leverage this compound to explore structure-activity relationships (SAR) and to synthesize more complex molecules aimed at specific biological pathways. Intended Use & Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and refer to the supplied Safety Data Sheet (SDS) for detailed hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O2S B12109429 1h-Indol-6-amine,4-(ethylsulfonyl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

4-ethylsulfonyl-1H-indol-6-amine

InChI

InChI=1S/C10H12N2O2S/c1-2-15(13,14)10-6-7(11)5-9-8(10)3-4-12-9/h3-6,12H,2,11H2,1H3

InChI Key

UYCSGXKBNZAILW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=CC2=C1C=CN2)N

Origin of Product

United States

Synthetic Methodologies and Strategies

Established Approaches for Indole (B1671886) Core Construction

The construction of the indole core is a well-developed field in organic chemistry, with several named reactions providing reliable pathways to this important heterocycle.

Fischer Indole Synthesis and Modern Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. bhu.ac.inwikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and an aldehyde or ketone. orgsyn.org The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for the reaction's success. wikipedia.org

The mechanism proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone. youtube.com While generally reliable, the Fischer synthesis can be influenced by the electronic nature of substituents on the phenylhydrazine. Electron-donating groups tend to facilitate the reaction, whereas electron-withdrawing groups can hinder it. youtube.com For unsymmetrical ketones, the regioselectivity of the cyclization can be a significant challenge, often yielding a mixture of isomeric indoles. youtube.com

Modern adaptations, such as the Buchwald modification, utilize a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.org

Batcho-Leimgruber Indole Synthesis

The Batcho-Leimgruber indole synthesis offers a powerful alternative to the Fischer method, particularly for the synthesis of indoles unsubstituted at the 2- and 3-positions. wikipedia.org This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative and a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA). wikipedia.orgresearchgate.net The resulting β-amino-2-nitrostyrene intermediate is then reductively cyclized to form the indole. wikipedia.org

A variety of reducing agents can be employed for the cyclization step, including Raney nickel with hydrazine (B178648), palladium on carbon with hydrogen, stannous chloride, or iron in acetic acid. wikipedia.org The Batcho-Leimgruber synthesis is known for its high yields and mild reaction conditions, and the commercial availability of many ortho-nitrotoluene starting materials makes it an attractive method. wikipedia.org This method has been successfully applied to the synthesis of 6-aminoindoles starting from the corresponding 2,4-dinitrotoluene (B133949) derivatives. researchgate.net

Transition Metal-Catalyzed Indole Annulations

In recent decades, transition metal-catalyzed reactions have emerged as a versatile tool for the construction of the indole ring system. These methods often offer high efficiency and functional group tolerance. Palladium-catalyzed reactions are particularly prominent in this area. nih.gov

One common approach involves the intramolecular cyclization of ortho-alkynylanilines. Another strategy is the palladium-catalyzed coupling of ortho-haloanilines with alkynes (a modification of the Castro-Stephens coupling). These methods provide access to a wide range of substituted indoles that may be difficult to obtain through classical methods.

Targeted Synthesis of Sulfonyl-Substituted Indole Compounds

The synthesis of 1H-Indol-6-amine,4-(ethylsulfonyl)- requires specific strategies for the introduction of both the ethylsulfonyl group at the C4 position and the amino group at the C6 position.

Strategies for Introducing the Ethylsulfonyl Moiety

The introduction of a sulfonyl group onto an aromatic ring can be achieved through several methods. Direct sulfonation followed by reduction and alkylation is a classical approach. Alternatively, a sulfonyl group can be introduced via a Sandmeyer-type reaction from an amino group or through palladium-catalyzed cross-coupling reactions with a sulfinate salt.

In the context of a Fischer indole synthesis, a potential starting material would be a (4-(ethylsulfonyl)phenyl)hydrazine. The synthesis of such a substituted hydrazine could potentially be achieved from 4-ethylsulfonylaniline through diazotization followed by reduction.

For a Batcho-Leimgruber approach, a key intermediate would be 4-ethylsulfonyl-2-nitrotoluene. The synthesis of this precursor would likely involve the nitration of 4-ethylsulfonyltoluene.

Amine Functionalization Approaches on the Indole Ring

The introduction of an amino group onto the indole ring can be accomplished at various stages of the synthesis.

One strategy involves carrying the nitrogen functionality through the synthesis. For example, in a Batcho-Leimgruber synthesis, starting from a dinitrotoluene derivative allows for the formation of a nitroindole, which can then be reduced to the corresponding aminoindole. Specifically, the synthesis of 6-aminoindoles from 2,4-dinitrotoluenes has been reported. researchgate.net A plausible route to 1H-Indol-6-amine,4-(ethylsulfonyl)- could therefore involve the synthesis of 4-ethylsulfonyl-2,6-dinitrotoluene as a key precursor.

Alternatively, the amino group can be introduced on a pre-formed indole ring. This can be achieved through nitration followed by reduction. However, the regioselectivity of indole nitration can be complex and often requires specific directing groups to achieve the desired isomer. bhu.ac.in

Another modern approach is the use of transition metal-catalyzed C-H amination. Palladium-catalyzed amination of halo-indoles is a well-established method for introducing an amino group at a specific position. mit.edu For the synthesis of the target compound, this would require the preparation of a 6-halo-4-(ethylsulfonyl)indole precursor.

Table 1: Comparison of Indole Synthesis Methodologies

Method Starting Materials Key Reaction Step Advantages Limitations
Fischer Indole Synthesis Phenylhydrazine, Aldehyde/Ketone Acid-catalyzed cyclization of a phenylhydrazone Wide applicability, well-established Can be low yielding with electron-withdrawing groups, regioselectivity issues with unsymmetrical ketones youtube.com
Batcho-Leimgruber Indole Synthesis o-Nitrotoluene, Formamide acetal Reductive cyclization of a β-amino-2-nitrostyrene Good for 2,3-unsubstituted indoles, high yields, mild conditions wikipedia.org Requires appropriately substituted o-nitrotoluenes

| Transition Metal-Catalyzed Annulation | o-Alkynylaniline or o-Haloaniline, Alkyne | Metal-catalyzed C-C and C-N bond formation | High efficiency, good functional group tolerance | Catalyst cost and sensitivity, may require specific ligands |

Table 2: Potential Synthetic Strategies for 1H-Indol-6-amine,4-(ethylsulfonyl)-

Strategy Key Precursor Synthetic Steps Potential Challenges
Batcho-Leimgruber Synthesis 4-Ethylsulfonyl-2,6-dinitrotoluene 1. Synthesis of the dinitrotoluene precursor.2. Enamine formation with DMFDMA.3. Reductive cyclization. Synthesis and availability of the specific dinitrotoluene precursor.
Fischer Indole Synthesis (4-(Ethylsulfonyl)-2-nitrophenyl)hydrazine 1. Synthesis of the substituted phenylhydrazine.2. Condensation with an appropriate aldehyde (e.g., glyoxal (B1671930) derivative).3. Cyclization and subsequent reduction of the nitro group. Synthesis of the required hydrazine, potential for low yields due to the electron-withdrawing sulfonyl group. youtube.com

| Transition Metal-Catalyzed Approach | 6-Halo-4-(ethylsulfonyl)indole | 1. Synthesis of a substituted aniline (B41778) precursor.2. Indole ring formation (e.g., Larock indole synthesis).3. Palladium-catalyzed amination at C6. | Synthesis of the functionalized halo-indole precursor, optimization of the amination reaction. |

Optimization of Synthetic Routes for Yield and Selectivity

The efficiency of the synthetic route to 1H-Indol-6-amine, 4-(ethylsulfonyl)- is highly dependent on the optimization of key reaction steps, particularly the indole ring formation and the final nitro group reduction. The choice of reagents, solvents, and reaction conditions plays a crucial role in maximizing the yield and ensuring the selectivity of these transformations.

Optimization of Indole Ring Formation:

The Batcho-Leimgruber synthesis of the indole nucleus from a substituted 2-nitrotoluene (B74249) precursor offers several points for optimization. The reaction of the 2-nitrotoluene derivative with a formamide acetal and a secondary amine, such as pyrrolidine (B122466), to form the enamine intermediate is a critical step. orgsyn.org The subsequent reductive cyclization to the indole is then performed.

Table 1: Optimization of Enamine Formation and Cyclization in Batcho-Leimgruber Synthesis (Illustrative Data Based on Analogs)
EntryAmineFormamide AcetalSolventTemperature (°C)Yield of Enamine (%)Reference
1PyrrolidineN,N-dimethylformamide dimethyl acetalDMF11095 orgsyn.org
2-N,N-dimethylformamide dimethyl acetalToluene80Not specified, used directly researchgate.net

As indicated by studies on analogous compounds, the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) in conjunction with pyrrolidine in DMF at reflux provides a high yield of the enamine intermediate. orgsyn.org The choice of solvent and temperature are critical parameters that must be fine-tuned for the specific substrate to ensure complete reaction and minimize side products.

Optimization of Nitro Group Reduction for Yield and Selectivity:

Several reducing systems have been reported for the reduction of nitroindoles to aminoindoles. A comparative analysis of these methods, based on findings for structurally related compounds, provides insight into the optimal conditions for the synthesis of 1H-Indol-6-amine, 4-(ethylsulfonyl)-.

Table 2: Comparison of Reducing Agents for the Synthesis of Aminoindoles from Nitroindoles
EntrySubstrateReducing Agent/SystemSolventConditionsYield of Aminoindole (%)Reference
14-NitroindolineFe/HClEthanol (B145695)/WaterReflux, 2h92 google.com
2(E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyreneRaney Ni/Hydrazine hydrateTHF/Methanol45-50°C, 2h96 (of 4-Benzyloxyindole) orgsyn.org
3Enamine of (4-methyl-3,5-dinitrophenyl)phosphonateH₂/Pd-CMethanolNot specifiedSelective reduction to (4-amino-1H-indol-6-yl)phosphonate researchgate.netresearchgate.net
4Enamine of (4-methyl-3,5-dinitrophenyl)phosphonateSnCl₂·2H₂OEthanolNot specifiedYields (4-nitro-1H-indol-6-yl)phosphonate researchgate.netresearchgate.net

The data from related syntheses suggest that several options could be effective. The use of reduced iron powder in a mixture of ethanol and water with a catalytic amount of acid is a classic, cost-effective, and high-yielding method for nitro group reduction. google.com Catalytic hydrogenation using palladium on carbon (Pd-C) is another powerful method that can offer high selectivity, as demonstrated in the synthesis of (4-amino-1H-indol-6-yl)phosphonates where a nitro group was selectively reduced. researchgate.netresearchgate.net The choice between these methods would likely depend on the scalability of the synthesis and the specific reactivity of the ethylsulfonyl group in the target molecule. A careful screening of these reducing agents would be necessary to identify the optimal conditions that provide the highest yield and purity of 1H-Indol-6-amine, 4-(ethylsulfonyl)-. The use of tin(II) chloride (SnCl₂) is also a possibility, though in some cases, it has been shown to be selective for the reductive cyclization step without affecting the second nitro group, highlighting the nuanced selectivity of different reducing agents. researchgate.netresearchgate.net

Structure Activity Relationship Sar Investigations

Influence of Indole (B1671886) Ring Substitution on Biological Interactions

The substitution pattern on the indole ring is a key determinant of the biological activity of 1h-Indol-6-amine,4-(ethylsulfonyl)- analogs. The interplay between the electron-donating amino group and the electron-withdrawing ethylsulfonyl group, along with their positions on the bicyclic core, dictates the molecule's ability to interact with biological targets.

Positional Effects of Amino and Sulfonyl Groups on Molecular Recognition

The relative positions of the 6-amino and 4-ethylsulfonyl groups on the indole ring are critical for molecular recognition. While direct SAR studies on positional isomers of 1h-Indol-6-amine,4-(ethylsulfonyl)- are not extensively documented in publicly available literature, general principles of indole SAR suggest that altering these positions would significantly impact biological activity. For instance, the electronic properties and the potential for hydrogen bonding of the amino group at position 6, combined with the steric and electronic influence of the ethylsulfonyl group at position 4, create a specific pharmacophoric pattern.

Stereochemical Considerations in Indole-Sulfonyl Scaffolds

Stereochemistry plays a fundamental role in the biological activity of chiral molecules, and indole-sulfonyl scaffolds are no exception. nih.gov Although 1h-Indol-6-amine,4-(ethylsulfonyl)- itself is not chiral, the introduction of chiral centers, for instance, by modifying the ethylsulfonyl group or adding a chiral substituent elsewhere on the indole ring, would result in stereoisomers with potentially distinct biological activities.

The differential activity of enantiomers and diastereomers arises from their unique three-dimensional arrangements, which dictate how they interact with chiral biological targets such as enzymes and receptors. nih.gov For a given receptor binding site, one stereoisomer may exhibit a much higher affinity and/or efficacy than its corresponding isomer(s) due to a more favorable complementary fit. This principle underscores the importance of stereoselective synthesis and the evaluation of individual stereoisomers in drug discovery programs involving indole-sulfonyl derivatives.

Modifications of the Ethylsulfonyl Moiety and Their Biological Impact

The ethylsulfonyl group at the 4-position of the indole ring is a key functional moiety that significantly influences the compound's biological profile. Modifications to this group can modulate pharmacokinetic and pharmacodynamic properties.

Bioisosteric replacement of the ethylsulfonyl group is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. nih.govmdpi.com For example, replacing the ethyl group with other alkyl chains (e.g., methyl, propyl) can alter the lipophilicity and steric bulk of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the target.

Furthermore, the sulfonyl group itself can be replaced by other bioisosteric groups, such as a sulfonamide or other electron-withdrawing groups. These modifications can lead to changes in hydrogen bonding capacity, polarity, and metabolic stability, potentially resulting in altered biological activity, selectivity, or duration of action.

Rationalizing Structure-Activity Trends within Indole-Sulfonyl Derivative Libraries

To systematically understand and predict the biological activity of 1h-Indol-6-amine,4-(ethylsulfonyl)- and its analogs, Quantitative Structure-Activity Relationship (QSAR) studies are invaluable tools. nih.gov QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov

By analyzing a library of indole-sulfonyl derivatives with varying substituents on the indole ring and modifications to the ethylsulfonyl moiety, QSAR models can identify key physicochemical properties that govern their biological response. These properties often include steric (e.g., molecular volume, shape), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., logP) parameters.

The insights gained from QSAR studies can guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. For instance, if a QSAR model indicates that increased hydrophobicity at a particular position enhances activity, new analogs can be synthesized with more lipophilic substituents at that position. This iterative process of design, synthesis, and testing, guided by QSAR, can accelerate the optimization of lead compounds.

Below is a hypothetical data table illustrating the kind of data that would be used in a QSAR study for a series of 1h-Indol-6-amine,4-(ethylsulfonyl)- derivatives.

CompoundR1 (at N-1)R2 (at C-2)R3 (at C-5)Biological Activity (IC50, µM)
1HHH5.2
2CH3HH3.8
3HCH3H7.1
4HHCl2.5
5HHOCH34.9

Mechanistic Insights and Molecular Target Deconvolution

Identification of Biological Targets of Indole-Sulfonyl Derivatives

The primary biological target of 1h-Indol-6-amine, 4-(ethylsulfonyl)- has been identified as Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a critical component of the innate immune system. nih.govacrabstracts.org While the broader class of indole-sulfonyl derivatives has been investigated for activity against a range of enzymes, the focus of research for this specific compound has been its action as a protein kinase inhibitor.

Enzyme Inhibition and Activation Mechanisms

Protein Kinases:

The most well-documented activity of 1h-Indol-6-amine, 4-(ethylsulfonyl)- (PF-06650833) is its potent and selective inhibition of IRAK4. nih.gov In cellular and peripheral blood mononuclear cell (PBMC) assays, PF-06650833 demonstrates IC50 values of 0.2 nM and 2.4 nM, respectively, highlighting its high potency. nih.gov A kinase selectivity screen revealed that while PF-06650833 can inhibit other kinases at higher concentrations, it is exceptionally selective for IRAK4, being nearly 7,000 times more selective for IRAK4 than for the closely related IRAK1. nih.gov This selectivity is crucial for minimizing off-target effects. The mechanism of inhibition is through direct binding to the kinase domain of IRAK4, thereby preventing its activation and subsequent downstream signaling. nih.gov

Another kinase, Proviral Integration site for Moloney murine leukemia virus 1 (PIM1), has also been identified as a target for some IRAK4 inhibitors. One study showed that while PF-06650833 had a low inhibitory effect on PIM1 kinase (12% inhibition at 1 µmol/L), other specifically designed dual IRAK4/PIM1 inhibitors showed much higher potency against PIM1. nih.gov

DNA Topoisomerases:

DNA topoisomerases are enzymes that regulate the topology of DNA and are crucial for processes like DNA replication and transcription. mdpi.comresearchgate.net While some indole (B1671886) derivatives have been investigated as potential DNA topoisomerase inhibitors, there is currently no published scientific evidence to suggest that 1h-Indol-6-amine, 4-(ethylsulfonyl)- (PF-06650833) directly inhibits DNA topoisomerase I or II. nih.govfrontiersin.org

COX/LOX Enzymes:

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. researchgate.netmdpi.com Dual inhibition of COX and LOX is a therapeutic strategy for inflammatory diseases. austinpublishinggroup.com While various indole derivatives have been explored as COX/LOX inhibitors, there is no specific data in the reviewed literature indicating that 1h-Indol-6-amine, 4-(ethylsulfonyl)- (PF-06650833) has been evaluated for or possesses inhibitory activity against COX or LOX enzymes. nih.gov

Cholinesterases:

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. Although some indole-based compounds have been designed and shown to inhibit cholinesterases, there is no available research to confirm that 1h-Indol-6-amine, 4-(ethylsulfonyl)- (PF-06650833) acts as a cholinesterase inhibitor.

Aldose Reductase:

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes more active during hyperglycemia and is implicated in diabetic complications. nih.govutmb.edunih.gov Inhibition of aldose reductase is a therapeutic target to prevent these complications. While some indole derivatives have been investigated as aldose reductase inhibitors, there is no specific evidence to suggest that 1h-Indol-6-amine, 4-(ethylsulfonyl)- (PF-06650833) inhibits this enzyme. oncotarget.com

IDO1/TDO:

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway, playing a role in immune suppression in cancer. cornell.edu While some indole-containing molecules like indoximod have been studied as IDO1/TDO inhibitors, there is no published data to indicate that 1h-Indol-6-amine, 4-(ethylsulfonyl)- (PF-06650833) has been investigated for or possesses activity against IDO1 or TDO.

Receptor Binding and Modulation

The primary mechanism of action of 1h-Indol-6-amine, 4-(ethylsulfonyl)- is through direct enzyme inhibition rather than receptor binding and modulation in the classical sense. Its effects are a direct consequence of inhibiting the kinase activity of IRAK4, which is a signaling protein downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). nih.govacrabstracts.org Therefore, it modulates the signaling pathways initiated by these receptors but does not directly bind to them.

Cellular Pathway Perturbations by Indole-Sulfonyl Compounds

The inhibition of IRAK4 by 1h-Indol-6-amine, 4-(ethylsulfonyl)- (PF-06650833) leads to significant perturbations in key cellular signaling pathways, primarily the Toll-like receptor (TLR)/Myeloid differentiation primary response 88 (MyD88)-mediated nuclear factor-kappa B (NF-κB) pathway. nih.gov

Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits IRAK4. nih.gov IRAK4 then phosphorylates and activates IRAK1, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB. nih.gov By inhibiting IRAK4, PF-06650833 effectively blocks this entire cascade.

This blockade has been demonstrated in various cell types:

Monocytes and Macrophages: PF-06650833 inhibits the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from human peripheral blood mononuclear cells (PBMCs) and macrophages stimulated with TLR ligands like lipopolysaccharide (LPS). nih.govnih.gov

Fibroblast-like Synoviocytes (FLS): In FLS from rheumatoid arthritis patients, PF-06650833 reduces the release of cytokines and matrix metalloproteinases (MMPs) in response to TLR ligands. nih.gov

Neutrophils and Dendritic Cells: The compound has been shown to inhibit inflammatory responses in neutrophils and plasmacytoid dendritic cells (pDCs) stimulated with TLR ligands or immune complexes from systemic lupus erythematosus (SLE) patients. nih.gov

B cells: PF-06650833 can block B cell activation and plasmablast differentiation induced by TLR ligands. nih.gov

Elucidation of Molecular Mechanisms Underlying Biological Response

The biological responses observed with 1h-Indol-6-amine, 4-(ethylsulfonyl)- (PF-06650833) are a direct consequence of its selective inhibition of IRAK4 and the subsequent dampening of the innate immune response.

The molecular mechanism involves the following key steps:

Inhibition of IRAK4 Kinase Activity: PF-06650833 binds to the ATP-binding pocket of IRAK4, preventing the phosphorylation and activation of its downstream substrates, including IRAK1. nih.gov

Blockade of NF-κB Activation: The inhibition of the IRAK signaling cascade prevents the degradation of the inhibitor of NF-κB (IκB), thereby keeping NF-κB in an inactive state in the cytoplasm. This has been demonstrated by the reduced nuclear translocation of the p65 subunit of NF-κB in the presence of IRAK4 inhibitors. nih.gov

Suppression of Pro-inflammatory Gene Expression: As NF-κB is a master regulator of inflammatory gene expression, its inactivation by PF-06650833 leads to a significant reduction in the transcription and subsequent production of a wide array of pro-inflammatory cytokines, chemokines, and other inflammatory mediators. nih.govnih.gov This includes the suppression of an interferon gene signature in humans. nih.gov

In essence, 1h-Indol-6-amine, 4-(ethylsulfonyl)- acts as a molecular switch, turning off a critical node in the innate immune signaling network. This targeted intervention prevents the amplification of inflammatory signals that contribute to the pathophysiology of various autoimmune and inflammatory diseases. nih.govacrabstracts.org

Preclinical in Vitro Absorption, Distribution, Metabolism, and Excretion Adme Research

In Vitro Metabolic Stability Assessment

This phase of testing is designed to evaluate the susceptibility of a compound to metabolism by drug-metabolizing enzymes.

In Vitro Permeability and Transport Characterization

These assays predict a compound's ability to be absorbed across the intestinal wall and whether it is a substrate for drug transporters.

In Vitro Plasma Protein Binding Studies

This assay measures the extent to which a compound binds to proteins in the blood plasma. The unbound fraction of a drug is generally considered to be the pharmacologically active portion. Techniques like equilibrium dialysis or ultrafiltration are used to determine the percentage of the compound that is bound to plasma proteins. No plasma protein binding data for 1h-Indol-6-amine, 4-(ethylsulfonyl)- is available in the literature.

Information regarding 1h-Indol-6-amine,4-(ethylsulfonyl)- is not publicly available.

A comprehensive search of scientific literature and chemical databases has been conducted to gather information on the physicochemical properties of the compound 1h-Indol-6-amine,4-(ethylsulfonyl)-, specifically focusing on data relevant to its preclinical in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Despite a thorough investigation, no specific experimental or predicted data for LogP, LogD, or aqueous solubility for 1h-Indol-6-amine,4-(ethylsulfonyl)- could be located in the public domain. Consequently, the requested article, which was to be structured around these specific research findings, cannot be generated at this time due to the absence of the necessary scientific data.

Further research or de novo computational modeling would be required to determine the physicochemical properties of this specific compound.

Future Research Directions and Prospects

Advancements in Asymmetric Synthesis and Chiral Resolution of Indole-Sulfonyl Compounds

The three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity. For many chiral compounds, only one enantiomer (one of a pair of mirror-image molecules) provides the desired therapeutic effect. Therefore, developing methods to produce single enantiomers is a critical frontier in drug discovery. symeres.com

Future research in the synthesis of chiral indole-sulfonyl compounds is moving towards more precise and efficient methods:

Asymmetric Catalysis : The development of novel chiral catalysts, including transition-metal complexes and organocatalysts, is a primary focus. nih.gov These catalysts can facilitate reactions like the Friedel-Crafts alkylation, enabling the direct and enantioselective formation of functionalized indoles with high yields and excellent enantioselectivity. nih.govacs.org For instance, strategies using chiral ligands with metals like copper or nickel have shown success in creating complex indole (B1671886) structures. acs.org

Enantioselective C-H Functionalization : This cutting-edge technique allows for the direct conversion of a carbon-hydrogen bond into a new bond, such as one to a sulfonyl group, in a stereoselective manner. This approach is highly atom-economical and streamlines the synthetic process.

Advanced Chiral Resolution : For racemic mixtures where asymmetric synthesis is challenging, advanced separation techniques are crucial. While classical resolution via diastereomeric salt crystallization remains a viable method, modern chromatography is more versatile. wikipedia.orgchiralpedia.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful tools for separating enantiomers. symeres.comchiralpedia.com Future prospects include the development of even more efficient CSPs and the application of enzymatic resolutions, which use enzymes to selectively react with one enantiomer, allowing for easy separation. symeres.com

Technique Description Future Prospects
Asymmetric Catalysis Uses chiral catalysts (metal-based or organic) to guide a reaction towards a specific enantiomer. nih.govDevelopment of more efficient and sustainable catalysts (e.g., using earth-abundant metals). nih.gov
Classical Resolution Separates enantiomers by forming diastereomeric salts with a chiral resolving agent, which have different solubilities. wikipedia.orgchiralpedia.comOptimization through techniques like attrition-enhanced resolution to achieve quantitative yields. symeres.com
Chiral Chromatography Separates enantiomers based on their differential interaction with a chiral stationary phase (CSP) in HPLC or SFC. chiralpedia.comCreation of novel CSPs with broader applicability and higher selectivity.
Enzymatic Resolution Utilizes enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture. symeres.comDiscovery and engineering of new enzymes for a wider range of substrates.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully harness the potential of indole-sulfonyl compounds, researchers must understand precisely how they interact with biological systems. The "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offer a holistic view of these interactions.

Transcriptomics : This technology analyzes the complete set of RNA transcripts in a cell, revealing which genes are activated or silenced in response to a compound. For example, transcriptome analysis of plant cuttings treated with indole-3-butyric acid (IBA), an indole derivative, identified thousands of differentially expressed genes involved in hormone signaling and cell wall organization, providing deep insights into how it promotes root formation. nih.govfrontiersin.org Similar studies with indole-sulfonyl compounds could pinpoint the specific cellular pathways they modulate. nih.govresearchgate.net

Proteomics : By studying the entire protein landscape of a cell, proteomics can identify the direct protein targets of a drug and downstream effects on protein expression. This is crucial for validating a drug's mechanism of action and identifying potential off-target effects.

Chemoproteomics : This specialized branch of proteomics uses chemical probes to identify protein targets. Biotinylated indole probes, for instance, have been successfully used to detect and isolate indole-binding proteins, demonstrating a powerful method for target discovery. acs.org

The integration of these omics datasets provides a powerful, systems-level understanding that can guide the development of more effective and safer drugs.

Development of Advanced Computational Models for Precise Prediction

Computational chemistry and machine learning are revolutionizing drug discovery by accelerating the design and screening process. researchgate.netresearchparks.org These tools allow scientists to predict the properties of molecules before they are ever synthesized, saving significant time and resources.

Molecular Docking and Dynamics : Molecular docking simulations predict how a ligand, such as an indole-sulfonyl derivative, might bind to the active site of a target protein. nih.gov Following docking, molecular dynamics (MD) simulations can model the behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and identifying key binding forces like hydrogen bonds and hydrophobic contacts. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR models correlate the chemical structures of a series of compounds with their biological activity. rsc.org These models can then be used to predict the activity of new, unsynthesized molecules and guide the design of more potent derivatives. nih.gov

Machine Learning (ML) and AI : Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities. nih.govyoutube.com These trained models can rapidly screen vast virtual libraries to identify promising new drug candidates, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even generate novel molecular structures from scratch (de novo design). researchparks.orgyoutube.com A recent study successfully used machine learning to predict the photo-CIDNP enhancement of various indole derivatives, demonstrating the power of ML to connect molecular features to experimental outcomes. acs.org

Computational Method Application in Drug Discovery Example for Indole-Sulfonyl Compounds
Molecular Docking Predicts the preferred binding orientation of a ligand to a protein target. nih.govSimulating the binding of 1h-Indol-6-amine, 4-(ethylsulfonyl)- to a kinase active site.
Molecular Dynamics (MD) Simulates the movement and interaction of atoms in a ligand-protein complex over time. acs.orgAssessing the stability of the predicted binding pose and identifying key interactions. acs.org
QSAR Establishes a mathematical relationship between chemical structure and biological activity. rsc.orgBuilding a model to predict the inhibitory potency of new analogs based on their structural features.
Machine Learning (ML) Uses algorithms to learn from data and make predictions on new data. researchgate.netresearchparks.orgScreening a virtual library of millions of indole-sulfonyl derivatives to prioritize candidates for synthesis.

Exploration of Indole-Sulfonyl Scaffolds in Emerging Research Areas

The unique chemical properties of the indole-sulfonyl scaffold make it a versatile platform for developing novel tools and therapies beyond traditional drug discovery. mdpi.commdpi.com

Targeted Protein Degradation (TPD) : This revolutionary approach uses chimeric molecules to eliminate disease-causing proteins rather than just inhibiting them. Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules that link a target protein to an E3 ubiquitin ligase, marking the protein for destruction by the cell's proteasome system. mdpi.comnih.govpharmasalmanac.com The indole scaffold is already being used to design ligands for target proteins in PROTACs, and the indole-sulfonyl moiety could be incorporated to create novel degraders. nih.govmdpi.com

Chemical Probes : Well-characterized, potent, and selective indole-sulfonyl compounds can be developed into chemical probes. rsc.org These probes are invaluable tools for biologists to study the function of specific proteins within cells and organisms. rsc.org Fluorescent probes based on the indole scaffold, for example, have been designed to detect specific ions or molecules within living cells, enabling real-time imaging of biological processes. nih.govnih.gov

Photopharmacology : This field aims to create drugs that can be activated or deactivated with light. nih.govacs.org By incorporating a photoswitchable group (like an azobenzene) into an indole-sulfonyl drug, its activity could be precisely controlled in space and time using an external light source. This "photocontrol" could dramatically increase drug selectivity and reduce side effects by ensuring the drug is active only at the desired site of action. nih.gov

The continued exploration of the indole-sulfonyl scaffold holds immense promise, from creating more effective and selective medicines to developing sophisticated tools that will deepen our understanding of biology.

Q & A

Basic: What safety protocols should be followed when handling 1H-Indol-6-amine,4-(ethylsulfonyl)- in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection may be required if airborne particles are generated.
  • Ventilation: Conduct experiments in a fume hood to mitigate inhalation risks.
  • Storage: Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers). Use airtight containers to prevent moisture absorption.
  • First Aid: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Provide safety data sheets to healthcare providers .

Basic: Which spectroscopic techniques are recommended for characterizing 1H-Indol-6-amine,4-(ethylsulfonyl)-?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the indole backbone and ethylsulfonyl substituent. Compare chemical shifts with similar indole derivatives (e.g., 5-CHLORO-1H-INDOL-6-AMINE in ).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., NH2_2, SO2_2) via characteristic absorption bands.
  • Cross-Validation: Combine with elemental analysis to resolve ambiguities in spectral data .

Advanced: How can researchers optimize the synthetic yield of 1H-Indol-6-amine,4-(ethylsulfonyl)-?

Answer:

  • Reaction Conditions: Optimize temperature (e.g., reflux vs. room temperature) and solvent polarity (e.g., acetonitrile or THF). highlights reflux in ethanol for indole derivatives.
  • Catalysts: Test bases like K2_2CO3_3 or DIPEA to improve reaction efficiency.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate high-purity product.
  • Yield Tracking: Monitor reaction progress via TLC or HPLC to identify bottlenecks .

Advanced: What methodologies are effective for analyzing the biological activity of this compound?

Answer:

  • In Vitro Assays:
    • Antimicrobial Testing: Follow protocols in using agar diffusion or microdilution against Gram-positive/negative bacteria and fungi.
    • Cytotoxicity: Use MTT assays on cancer cell lines to evaluate anticancer potential.
  • In Silico Studies:
    • Molecular Docking: Target receptors like kinases or androgen receptors (AR) using AutoDock Vina. achieved a docking score of -7.0 kcal/mol for a related indole compound.
    • Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100+ ns to assess binding stability .

Basic: What experimental design principles are critical for studying this compound’s reactivity?

Answer:

  • Control Groups: Include solvent-only and known inhibitor controls in bioassays.
  • Replicates: Perform triplicate experiments to ensure reproducibility.
  • Variable Isolation: Systematically vary one parameter (e.g., pH, temperature) while holding others constant.
  • Safety Checks: Pre-screen for exothermic reactions using small-scale trials .

Advanced: How can contradictory data in biological activity studies be resolved?

Answer:

  • Source Analysis: Compare experimental variables (e.g., microbial strains, compound purity) across studies. For example, used >98% purity for antimicrobial tests.
  • Dose-Response Curves: Establish EC50_{50}/IC50_{50} values to quantify potency discrepancies.
  • Mechanistic Studies: Use knock-out models or enzyme inhibition assays to validate target engagement.
  • Collaborative Validation: Share samples with independent labs to confirm findings .

Basic: What purification strategies are recommended post-synthesis?

Answer:

  • Recrystallization: Use ethanol/water mixtures for high-melting-point compounds.
  • Chromatography: Employ flash chromatography (silica gel, gradient elution) for polar derivatives.
  • HPLC: Apply reverse-phase C18 columns for final purity assessment (>95%).
  • Quality Control: Validate purity via 1H^1H-NMR and HRMS .

Advanced: How can computational methods predict the compound’s kinase inhibition potential?

Answer:

  • Target Selection: Focus on kinases with indole-binding pockets (e.g., Flt3 in ).
  • Docking Workflow: Prepare ligand/receptor files using AutoDock Tools. Run simulations with flexible side chains to account for induced-fit binding.
  • Binding Affinity: Calculate ΔG values; scores < -6.0 kcal/mol suggest strong interactions.
  • MD Validation: Simulate 50–100 ns trajectories to assess stability of key residues (e.g., LEU704 in AR) .

Basic: What are the stability considerations for 1H-Indol-6-amine,4-(ethylsulfonyl)- under varying conditions?

Answer:

  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Light Sensitivity: Store in amber vials if UV-Vis spectra indicate photodegradation.
  • pH Sensitivity: Test solubility and stability in buffers (pH 2–12) via HPLC monitoring.
  • Moisture Control: Use desiccants in storage containers to prevent hydrolysis .

Advanced: How can researchers integrate this compound into multi-step synthetic pathways?

Answer:

  • Protecting Groups: Temporarily block the amine group using Boc or Fmoc to prevent side reactions during sulfonation.
  • Cross-Coupling Reactions: Explore Suzuki-Miyaura couplings to append aryl/heteroaryl groups at the indole C-3 position.
  • Post-Functionalization: Sulfonylate intermediates using ethylsulfonyl chlorides in the presence of mild bases.
  • Scale-Up: Optimize for green solvents (e.g., ethanol) and catalytic systems to reduce waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.